molecular formula C7H5F4NO B12277906 3-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-

3-Pyridinemethanol, 5-fluoro-alpha-(trifluoromethyl)-

Cat. No.: B12277906
M. Wt: 195.11 g/mol
InChI Key: OZHGECLMCXQSLT-UHFFFAOYSA-N
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Description

5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol is a fluorinated organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method includes the trifluoromethylation of a pyridine derivative followed by fluorination. The reaction conditions often involve the use of reagents such as trifluoromethyl iodide and a suitable fluorinating agent under controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This can lead to the inhibition of certain metabolic pathways or the activation of specific signaling cascades .

Comparison with Similar Compounds

  • 2,3,5-Trifluoropyridine
  • 4-(Trifluoromethyl)pyridine
  • 5-Fluoro-2-methylpyridine

Comparison: Compared to these similar compounds, 5-Fluoro-alpha-(trifluoromethyl)pyridine-3-methanol exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. This dual substitution enhances its chemical stability, reactivity, and biological activity, making it a valuable compound in various applications .

Properties

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H5F4NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H

InChI Key

OZHGECLMCXQSLT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)C(C(F)(F)F)O

Origin of Product

United States

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